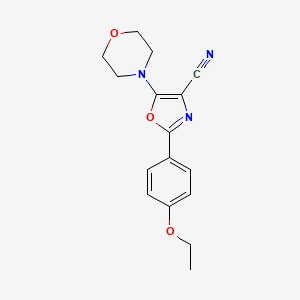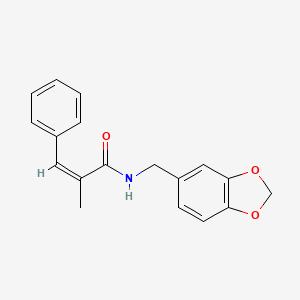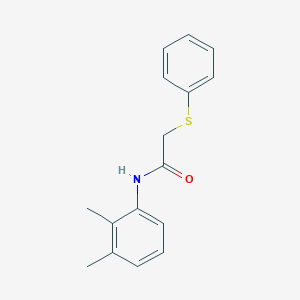![molecular formula C15H15ClN2O3S B5762411 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as MK-1775, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (Chk1). It has been extensively studied for its potential use in cancer therapy, particularly in combination with DNA-damaging agents. In
Wirkmechanismus
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits Chk1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to checkpoint abrogation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
In preclinical studies, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to enhance the efficacy of PARP inhibitors in preclinical models of ovarian cancer. However, 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a potent and selective inhibitor of Chk1, making it a valuable tool for studying the DNA damage response pathway. However, its off-target effects on other kinases may complicate data interpretation in some experiments. In addition, the optimal dosing and scheduling of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with other agents may vary depending on the specific cancer type and treatment regimen.
Zukünftige Richtungen
There are several potential future directions for the development of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide and guide patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in specific cancer types. Finally, there is interest in exploring the use of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells.
Synthesemethoden
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can be synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. This is followed by the reaction of the resulting amine with methylsulfonyl chloride to form the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs. This is because Chk1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage to prevent cell cycle progression and allow for DNA repair. Inhibition of Chk1 by 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide results in the abrogation of this checkpoint, leading to increased sensitivity to DNA damage.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSYJPLFVFXOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)



![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
